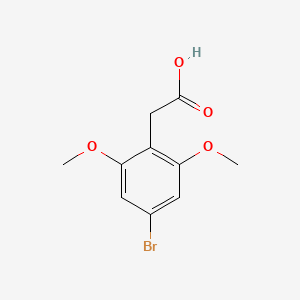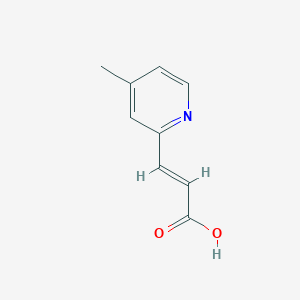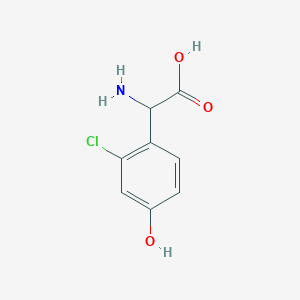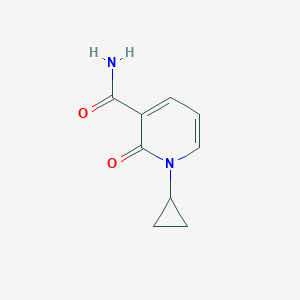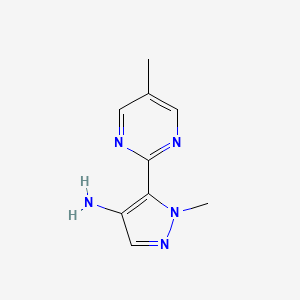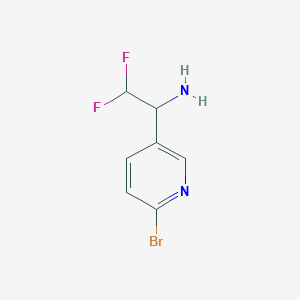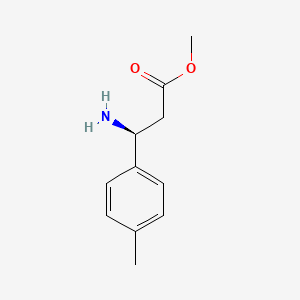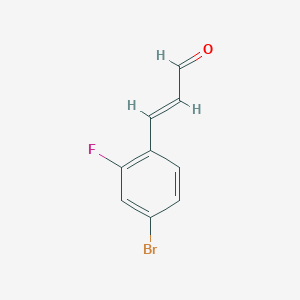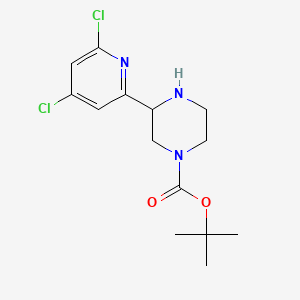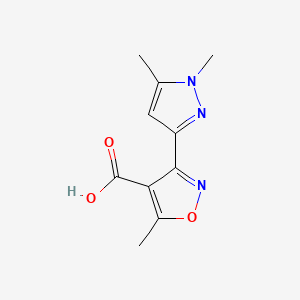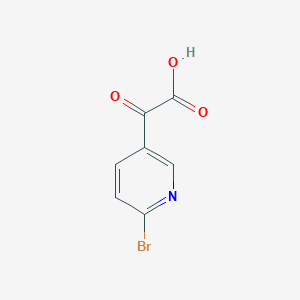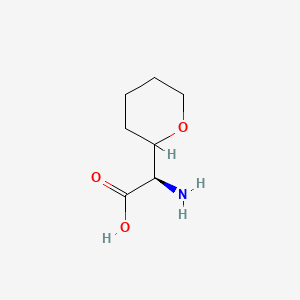
(2R)-2-amino-2-(oxan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(oxan-2-yl)acetic acid is an organic compound characterized by the presence of an amino group and an oxane ring attached to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(oxan-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of oxane derivatives with amino acids under controlled conditions. For instance, the reaction of oxane-2-carboxylic acid with ammonia or primary amines can yield the desired product. The reaction typically requires a catalyst and is conducted under mild temperatures to ensure the retention of the stereochemistry of the compound.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high yields and enantioselectivity. Enzymatic methods, such as the use of transaminases, have been employed to convert precursor molecules into the target compound efficiently. These methods are favored for their environmental friendliness and cost-effectiveness.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(oxan-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2R)-2-amino-2-(oxan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2R)-2-amino-2-(oxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The oxane ring provides structural stability and can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-(oxan-2-yl)acetic acid: The enantiomer of the compound with different stereochemistry.
2-amino-2-(tetrahydrofuran-2-yl)acetic acid: A similar compound with a tetrahydrofuran ring instead of an oxane ring.
Uniqueness
(2R)-2-amino-2-(oxan-2-yl)acetic acid is unique due to its specific stereochemistry and the presence of the oxane ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
(2R)-2-amino-2-(oxan-2-yl)acetic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)5-3-1-2-4-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1 |
InChIキー |
PDUNXALRJLMKMJ-PRJDIBJQSA-N |
異性体SMILES |
C1CCOC(C1)[C@H](C(=O)O)N |
正規SMILES |
C1CCOC(C1)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


